N-(2,6-difluoropyridin-3-yl)formamide

Description

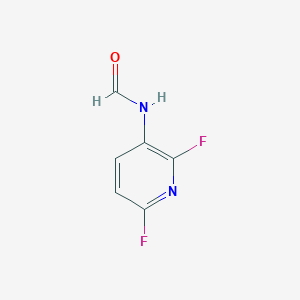

N-(2,6-difluoropyridin-3-yl)formamide is a pyridine derivative featuring a formamide group (-NHCHO) at the 3-position and fluorine atoms at the 2- and 6-positions of the pyridine ring. The fluorine substituents likely enhance electron-withdrawing effects, influencing reactivity and stability compared to non-fluorinated analogs.

Properties

Molecular Formula |

C6H4F2N2O |

|---|---|

Molecular Weight |

158.11 g/mol |

IUPAC Name |

N-(2,6-difluoropyridin-3-yl)formamide |

InChI |

InChI=1S/C6H4F2N2O/c7-5-2-1-4(9-3-11)6(8)10-5/h1-3H,(H,9,11) |

InChI Key |

QEJHMMQHROTPFC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=NC(=C1NC=O)F)F |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structural Analogs

Pyridine-Based Formamides and Pivalamides

N-(5-fluoro-4-formyl-3-iodopyridin-2-yl)pivalamide ()

- Structure : Features a pivalamide group (-NHC(O)C(CH₃)₃) and substituents (fluoro, iodo, formyl) on the pyridine ring.

- The iodine atom introduces heavy atom effects, which may influence spectroscopic properties or reactivity in cross-coupling reactions .

N-(2-chloro-6-formylpyridin-3-yl)pivalamide ()

- Structure : Contains a chlorine atom at the 2-position and a formyl group at the 6-position.

- Comparison : Chlorine’s lower electronegativity compared to fluorine (in the target compound) may reduce the pyridine ring’s electron deficiency. The formyl group at position 6 could enhance electrophilicity, contrasting with fluorine’s inductive effects in the target compound .

Formamide Derivatives with Aromatic Moieties

N-(4-methoxyphenyl)formamide 2-O-β-D-xyloside ()

- Structure : Combines a formamide group with a glycosylated aromatic ring (β-D-xylose).

- Comparison : The xyloside moiety significantly increases polarity and aqueous solubility, which may enhance bioavailability in biological systems. In contrast, the pyridine ring in the target compound likely reduces polarity, favoring lipid membrane penetration .

Formoterol-Related Compounds E and F ()

- Structure: Formamide groups attached to hydroxy-phenyl-ethanolamine backbones (e.g., N-[2-hydroxy-5-[(1RS)-1-hydroxy-2-[[2-(4-methoxyphenyl)ethyl]amino]ethyl]phenyl]-formamide).

- Analytical Data : Retention times (0.4–0.7) and relative response factors (1.00–1.75) from HPLC analyses () suggest these compounds exhibit distinct chromatographic behavior compared to simpler pyridine-based formamides. The target compound’s fluorine substituents may shorten retention times due to increased polarity .

Agrochemical Formamides

N-(2,2,2-trichloro-1-(4-morpholinyl)ethyl)formamide (Trimorphamide) ()

- Use : Registered as a pesticide.

- Comparison : The trichloroethyl and morpholine groups introduce significant hydrophobicity and conformational rigidity. The target compound’s difluoropyridine core may offer improved photostability and reduced environmental persistence compared to chlorinated analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.